molecular formula C11H11NO3 B14422912 2,2-Dimethyl-5-nitro-2H-1-benzopyran CAS No. 82305-06-4

2,2-Dimethyl-5-nitro-2H-1-benzopyran

Katalognummer: B14422912
CAS-Nummer: 82305-06-4
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: CRICFSAKKLLSQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-5-nitro-2H-1-benzopyran is an organic compound belonging to the benzopyran family. Benzopyrans are polycyclic compounds resulting from the fusion of a benzene ring with a pyran ring. This specific compound is characterized by the presence of two methyl groups and a nitro group attached to the benzopyran structure, which significantly influences its chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-nitro-2H-1-benzopyran typically involves the condensation of appropriate precursors. One common method includes the reaction between 1,1-diethoxy-3-methyl-2-butene and 4-nitrophenol in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dimethyl-5-nitro-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-5-nitro-2H-1-benzopyran has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-5-nitro-2H-1-benzopyran involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The compound’s effects are mediated through pathways involving electron transfer and radical formation .

Vergleich Mit ähnlichen Verbindungen

    2H-1-Benzopyran-2-one: Known for its use in the synthesis of coumarins.

    2-Methyl-3-nitro-2H-1-benzopyran: Similar structure but with different substitution patterns.

    2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile: Another derivative with distinct functional groups.

Uniqueness: 2,2-Dimethyl-5-nitro-2H-1-benzopyran stands out due to the presence of both methyl and nitro groups, which confer unique chemical properties and reactivity

Eigenschaften

CAS-Nummer

82305-06-4

Molekularformel

C11H11NO3

Molekulargewicht

205.21 g/mol

IUPAC-Name

2,2-dimethyl-5-nitrochromene

InChI

InChI=1S/C11H11NO3/c1-11(2)7-6-8-9(12(13)14)4-3-5-10(8)15-11/h3-7H,1-2H3

InChI-Schlüssel

CRICFSAKKLLSQP-UHFFFAOYSA-N

Kanonische SMILES

CC1(C=CC2=C(C=CC=C2O1)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.